HDAC3 Inhibition Potency vs. Closest Chromene-3-Carboxamide Analog with Available Data
N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide was identified as a potent inhibitor of human histone deacetylase 3 (HDAC3) with an IC50 of 1.80 nM in a recombinant enzyme assay [1]. This value compares favorably to the structurally related chromene-3-carboxamide derivative N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, which also targets HDAC enzymes but lacks published quantitative IC50 data for HDAC3 in the same assay format, thus representing a class-level inference of superior potency [2]. The orthogonal evidence from ChEMBL (assay CHEMBL4824415) corroborates HDAC3 engagement for this compound [1]. Direct head-to-head comparison with a structurally identical benzyl-series analog is not available in the literature, limiting the strength of this differentiation to cross-study comparable evidence.
| Evidence Dimension | Inhibitory potency against human recombinant HDAC3 |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: HDAC target reported, but quantitative HDAC3 IC50 not publicly available |
| Quantified Difference | Not quantifiable due to lack of comparator IC50; target compound demonstrates low-nanomolar HDAC3 potency |
| Conditions | Inhibition of human recombinant HDAC3 incubated for 20 min, measured by HDAC Glo assay (BindingDB BDBM50481803, ChEMBL assay CHEMBL4824415) |
Why This Matters
Low-nanomolar HDAC3 inhibition is a high-value differentiator for researchers procuring compounds for epigenetic target validation, as many chromene-3-carboxamide analogs exhibit IC50 values in the micromolar range against other enzymes.
- [1] BindingDB. Entry BDBM50481803 (CHEMBL5269123): Inhibition of human recombinant HDAC3 (IC50 = 1.80 nM). University of California San Diego / ChEMBL. View Source
- [2] BenchChem (excluded from core evidence per policy). Product page for N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide; HDAC target annotation. View Source
